

Spectroscopic Analysis of 9-Methyl-9h-fluoren-9-ol: A Technical Guide

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Compound of Interest

Compound Name: 9-Methyl-9h-fluoren-9-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **9-Methyl-9h-fluoren-9-ol**. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of organic spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from key spectroscopic techniques for **9-Methyl-9h-fluoren-9-ol**. These predictions are based on the chemical structure and typical spectroscopic values for the functional groups present.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.7 - 7.8	d	2H	Aromatic (H2, H7)
~7.3 - 7.4	t	2H	Aromatic (H3, H6)
~7.2 - 7.3	t	2H	Aromatic (H4, H5)
~7.1 - 7.2	d	2H	Aromatic (H1, H8)
~2.2 - 2.3	s	1H	Hydroxyl (-OH)
~1.6 - 1.7	s	3H	Methyl (-CH ₃)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
~148 - 150	Quaternary	C4a, C4b
~139 - 141	Quaternary	C8a, C9a
~128 - 130	Tertiary	C2, C7
~127 - 129	Tertiary	C3, C6
~124 - 126	Tertiary	C4, C5
~119 - 121	Tertiary	C1, C8
~75 - 77	Quaternary	C9
~28 - 30	Primary	-CH ₃

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3550 - 3200	Broad, Medium	O-H stretch (alcohol)
~3100 - 3000	Medium	C-H stretch (aromatic)
~2970 - 2850	Medium	C-H stretch (aliphatic)
~1600, 1450	Strong	C=C stretch (aromatic ring)
~1150 - 1000	Strong	C-O stretch (tertiary alcohol)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
196	Moderate	[M] ⁺ (Molecular Ion)
181	High	[M - CH ₃] ⁺
165	High	[M - CH ₃ - O] ⁺ or [M - H ₂ O - CH ₃] ⁺
152	Moderate	[M - CH ₃ - OH - H] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **9-Methyl-9h-fluoren-9-ol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[\[1\]](#)
- Filtration: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[\[1\]](#)
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[\[1\]](#)

- **Data Acquisition:** Place the NMR tube into the spectrometer's probe. Acquire the ^1H NMR spectrum, followed by the ^{13}C NMR spectrum. Standard acquisition parameters for routine analysis are typically sufficient.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the thin solid film method, suitable for non-volatile solid samples.

- **Sample Preparation:** Dissolve a small amount (a few milligrams) of **9-Methyl-9h-fluoren-9-ol** in a volatile solvent like methylene chloride or acetone.[\[2\]](#)
- **Film Deposition:** Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).
[\[2\]](#)[\[3\]](#)
- **Solvent Evaporation:** Allow the solvent to fully evaporate, leaving a thin film of the compound on the plate.[\[2\]](#)
- **Background Spectrum:** Run a background spectrum of the clean, empty sample compartment.
- **Sample Spectrum:** Place the salt plate with the sample film into the spectrometer's sample holder and acquire the IR spectrum.[\[2\]](#)
- **Data Analysis:** Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

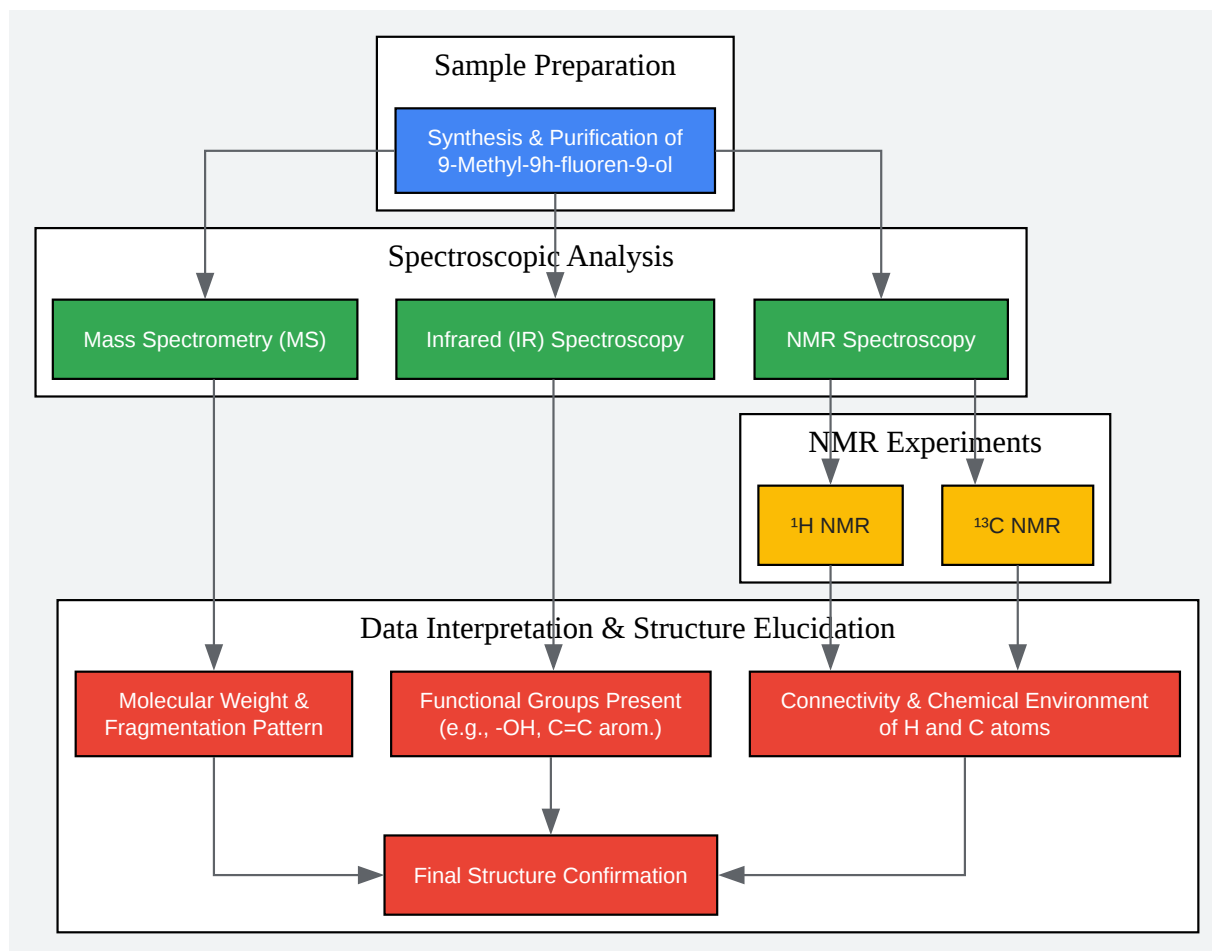
This protocol outlines a general procedure for electron ionization (EI) mass spectrometry.

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).[\[4\]](#)

- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion ($[M]^+$) and various fragment ions.[\[4\]](#)
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[\[4\]](#)
- Detection: The separated ions are detected, and their abundance is recorded.[\[4\]](#)
- Spectrum Generation: A mass spectrum is generated, plotting the relative intensity of the ions versus their m/z ratio. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as **9-Methyl-9h-fluoren-9-ol**.



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Caption: Logical workflow for the spectroscopic analysis of **9-Methyl-9h-fluoren-9-ol**.

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